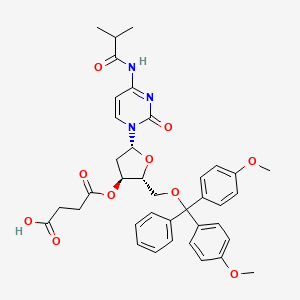
3-Amino-5-chloro-2-iodobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-2-iodobenzonitrile is an organic compound with the molecular formula C7H4ClIN2 It is a halogenated aromatic nitrile, characterized by the presence of amino, chloro, and iodo substituents on a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-2-iodobenzonitrile typically involves the halogenation of a suitable benzonitrile precursor. One common method includes the iodination of 3-Amino-5-chlorobenzonitrile using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at a moderate level to ensure the selective introduction of the iodine atom.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-chloro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, the amino group can be oxidized to a nitro group, or the nitrile group can be reduced to an amine.
Coupling Reactions: The iodo group can undergo palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling, facilitating the formation of carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Acetonitrile, dichloromethane, ethanol.
Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various aryl or alkyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-5-chloro-2-iodobenzonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for the synthesis of potential drug candidates.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the field of oncology.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-2-iodobenzonitrile and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-chloro-3-iodobenzonitrile
- 3-Iodobenzonitrile
- 2-Amino-5-iodobenzonitrile
Comparison: Compared to similar compounds, 3-Amino-5-chloro-2-iodobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. For instance, the presence of both chloro and iodo substituents allows for selective reactions that may not be feasible with other halogenated benzonitriles. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
3-amino-5-chloro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2H,11H2 |
Clé InChI |
WJCCAMOCKPVRKC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C#N)I)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)











![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)
